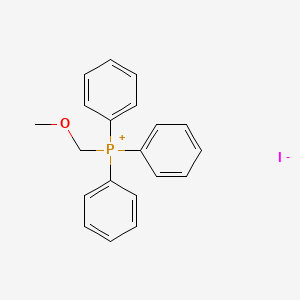
(Methoxymethyl)triphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxymethyl)triphenylphosphonium iodide is a quaternary phosphonium salt with the molecular formula C20H20IOP. It is a derivative of triphenylphosphine and is known for its applications in organic synthesis, particularly in the Wittig reaction, where it is used to form alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methoxymethyl)triphenylphosphonium iodide can be synthesized using a one-pot method involving the reaction of triphenylphosphine (PPh3) with iodine (I2) and bis-alkoxymethane. The reaction is typically carried out at room temperature in toluene, yielding the desired product in high yield (70-91%) . Another method involves the reaction of triphenylphosphine with methyl iodide in the presence of a solvent like benzene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
(Methoxymethyl)triphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.
Major Products Formed
Alkenes: Formed through the Wittig reaction with aldehydes and ketones.
Alcohols and Ethers: Formed through oxidation and reduction reactions.
Scientific Research Applications
(Methoxymethyl)triphenylphosphonium iodide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (Methoxymethyl)triphenylphosphonium iodide involves its ability to form ylides, which are reactive intermediates in the Wittig reaction. The ylide reacts with carbonyl compounds to form alkenes. Additionally, its ability to accumulate in mitochondria makes it a potential candidate for targeting mitochondrial pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a methoxymethyl group.
(Methoxymethyl)triphenylphosphonium chloride: Similar but with a chloride ion instead of an iodide ion.
Uniqueness
(Methoxymethyl)triphenylphosphonium iodide is unique due to its specific reactivity in the Wittig reaction and its potential for mitochondrial targeting. Its methoxymethyl group provides distinct reactivity compared to other phosphonium salts, making it valuable in various synthetic and biological applications .
Properties
Molecular Formula |
C20H20IOP |
|---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
methoxymethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C20H20OP.HI/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
InChI Key |
LXXQLFSZLFCWDC-UHFFFAOYSA-M |
Canonical SMILES |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
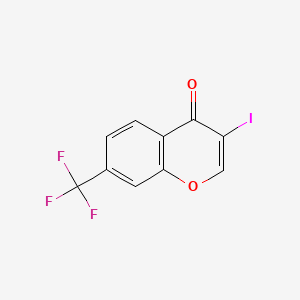
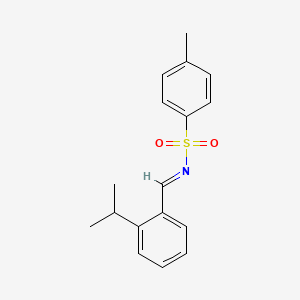
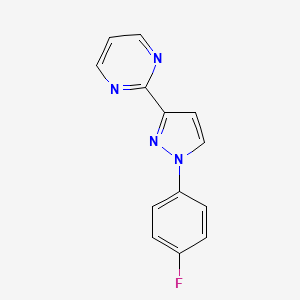
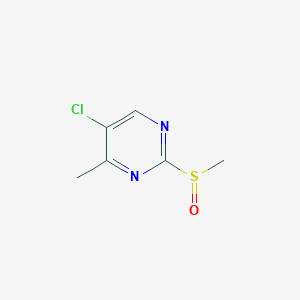
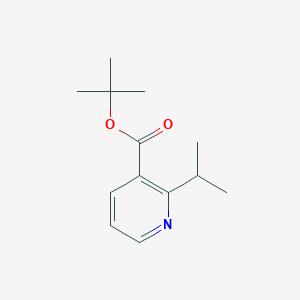


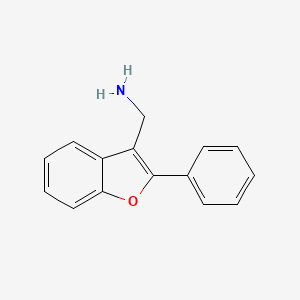
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
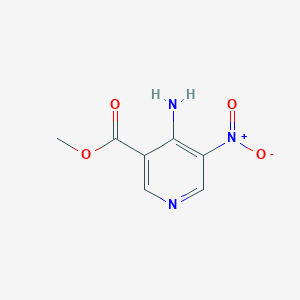
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)

